Tosyl-L-asparagine

Description

Properties

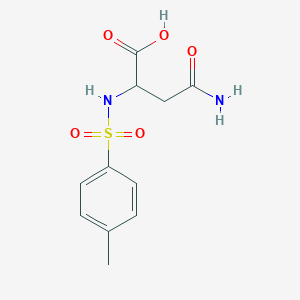

IUPAC Name |

(2S)-4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCCSZRICJFBSI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Nα-Tosyl-L-asparagine

This guide provides a comprehensive technical overview of Nα-Tosyl-L-asparagine (Tos-L-Asn-OH), a derivative of the proteinogenic amino acid L-asparagine. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, applications, and the critical scientific principles governing its use.

Core Compound Identity and Properties

Nα-Tosyl-L-asparagine is characterized by the attachment of a tosyl (p-toluenesulfonyl) group to the alpha-amino group of L-asparagine. This modification significantly alters the chemical properties of the parent amino acid, primarily by converting the basic amino group into a non-basic sulfonamide. This change has profound implications for its utility in chemical synthesis.

Quantitative Data Summary

| Property | Value | Source(s) |

| Chemical Name | N2-[(4-Methylphenyl)sulfonyl]-L-asparagine | |

| Synonyms | (S)-2-[(4-Tolylsulfonyl)amino]succinamic Acid, Tos-Asn-OH | |

| CAS Number | 36212-66-5 (Primary), 62743-18-4 | [1][2] |

| Molecular Formula | C₁₁H₁₄N₂O₅S | [1] |

| Molecular Weight | 286.31 g/mol | [1] |

| Appearance | White Solid | |

| Melting Point | 169-170 °C (decomposes) | [1] |

| Solubility | Soluble in DMSO and warm water | [1] |

Note on CAS Numbers: While 36212-66-5 is the most commonly cited CAS number for this compound, the number 62743-18-4 also appears in some supplier databases. Researchers should verify the specific product documentation.

Synthesis of Nα-Tosyl-L-asparagine: A Mechanistic Perspective

The synthesis of Nα-Tosyl-L-asparagine is a classic example of nucleophilic acyl substitution, typically achieved via the Schotten-Baumann reaction. This method involves the acylation of the amino acid's nucleophilic α-amino group with p-toluenesulfonyl chloride in the presence of a base.

Causality in Experimental Design

The choice of reaction conditions is critical for maximizing yield and purity.

-

The Nucleophile: L-asparagine serves as the nucleophile. Its α-amino group attacks the electrophilic sulfur atom of the tosyl chloride.

-

The Electrophile: p-Toluenesulfonyl chloride (TsCl) is the tosylating agent. The electron-withdrawing nature of the sulfonyl group and the chlorine leaving group makes the sulfur atom highly electrophilic.

-

The Base: A base, typically sodium hydroxide or sodium carbonate, is essential. It serves two purposes: first, to deprotonate the amino group, increasing its nucleophilicity, and second, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Maintaining a basic pH prevents the protonation of the unreacted amine, which would render it non-nucleophilic.

-

The Solvent: The reaction is typically performed in an aqueous medium, often with a co-solvent like diethyl ether or dioxane to help solubilize the tosyl chloride.

Experimental Workflow: Synthesis Protocol

Below is a detailed, self-validating protocol for the laboratory-scale synthesis of Nα-Tosyl-L-asparagine.

Materials:

-

L-asparagine monohydrate

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

-

pH indicator paper or pH meter

Procedure:

-

Dissolution: In a flask equipped with a magnetic stirrer, dissolve L-asparagine monohydrate in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) at room temperature. The molar ratio of NaOH to L-asparagine should be approximately 2:1 to ensure the solution remains basic throughout the reaction.

-

Addition of Tosyl Chloride: In a separate container, dissolve p-toluenesulfonyl chloride in diethyl ether. Add this solution dropwise to the stirring L-asparagine solution over 30-45 minutes. The reaction is exothermic; maintain the temperature between 15-25 °C using an ice bath if necessary.

-

Reaction: After the addition is complete, allow the mixture to stir vigorously at room temperature for 2-3 hours. Monitor the pH periodically and add more NaOH solution if it drops below 9, ensuring the amino group remains reactive.

-

Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. The aqueous layer contains the sodium salt of the product, while the ether layer contains unreacted tosyl chloride and its hydrolysis byproduct, p-toluenesulfonic acid. Separate the layers and wash the aqueous layer with a fresh portion of diethyl ether to remove organic impurities.

-

Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise while stirring. The Nα-Tosyl-L-asparagine product is insoluble in acidic aqueous solution and will precipitate as a white solid. Continue adding acid until the pH reaches approximately 2.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold, distilled water to remove any inorganic salts. Recrystallization from a suitable solvent system, such as an ethanol-water mixture, can be performed for further purification.

-

Drying and Characterization: Dry the purified product in a vacuum oven. The final product can be characterized by determining its melting point and using techniques like NMR and IR spectroscopy to confirm its structure and purity.

Precursor in Asymmetric Synthesis

Nα-Tosyl-L-asparagine, as a chiral molecule derived from the natural chiral pool, can serve as a valuable starting material or ligand in asymmetric synthesis. The tosyl group imparts specific steric and electronic properties that can be exploited to control the stereochemical outcome of a reaction. Chiral ligands derived from amino acids are widely used in transition-metal-catalyzed reactions to produce enantiomerically pure products, which is a cornerstone of modern pharmaceutical development. [3][4][]The defined stereocenter of Nα-Tosyl-L-asparagine can be used to induce chirality in a wide array of chemical transformations.

Broader Context: The Biochemistry of Asparagine

Understanding the parent molecule is key to appreciating its derivatives. L-asparagine is a non-essential amino acid, meaning it can be synthesized by the human body. This synthesis is catalyzed by asparagine synthetase, which converts L-aspartate and glutamine into L-asparagine and glutamate. [6] This pathway is of significant interest in oncology. Certain cancer cells, particularly those of acute lymphoblastic leukemia (ALL), have low levels of asparagine synthetase and are dependent on extracellular asparagine. [7][8][9]The therapeutic enzyme L-asparaginase exploits this dependency by hydrolyzing circulating L-asparagine to L-aspartate and ammonia, thereby starving the cancer cells and inducing apoptosis. [8][10][11]While Nα-Tosyl-L-asparagine is not directly used in this context, the study of asparagine metabolism highlights the critical role of this amino acid and drives research into related chemical entities.

References

-

Pharmaffiliates. Tosyl-L-asparagine. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

ResearchGate. Chiral Ligands for Asymmetric Catalysis. [Link]

-

Pfaltz, A., & Drury, W. J. (2003). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences, 100(25), 14767-14772. [Link]

-

Molbase. Chiral Nitrogen Ligands. [Link]

-

Frontiers in Bioengineering and Biotechnology. Synthesis of L-asparagine Catalyzed by a Novel Asparagine Synthase Coupled With an ATP Regeneration System. [Link]

-

Loffet, A., & Zhang, H. (2013). Profiling Enzyme Activity of l-Asparaginase II by NMR-Based Methyl Fingerprinting at Natural Abundance. Journal of the American Chemical Society, 135(44), 16484-16491. [Link]

-

Borecka, B., et al. (2022). Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions. International Journal of Molecular Sciences, 23(6), 2999. [Link]

-

Banaś, A., & Jaskólski, M. (2001). Sequence analysis of enzymes with asparaginase activity. Acta Biochimica Polonica, 48(4), 893-902. [Link]

-

Kotzia, G. A., & Labrou, N. E. (2007). Tailoring structure–function properties of L-asparaginase: engineering resistance to trypsin cleavage. Biochemical Journal, 404(2), 335-343. [Link]

-

Pokrovskaya, M. V., et al. (2022). Improvement of Biocatalytic Properties and Cytotoxic Activity of L-Asparaginase from Rhodospirillum rubrum by Conjugation with Chitosan-Based Cationic Polyelectrolytes. International Journal of Molecular Sciences, 23(7), 3681. [Link]

Sources

- 1. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis of L-asparagine Catalyzed by a Novel Asparagine Synthase Coupled With an ATP Regeneration System [frontiersin.org]

- 7. Profiling Enzyme Activity of l-Asparaginase II by NMR-Based Methyl Fingerprinting at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improvement of Biocatalytic Properties and Cytotoxic Activity of L-Asparaginase from Rhodospirillum rubrum by Conjugation with Chitosan-Based Cationic Polyelectrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tailoring structure–function properties of L-asparaginase: engineering resistance to trypsin cleavage - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of N-alpha-tosyl-L-asparagine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of N-alpha-tosyl-L-asparagine, a critical building block in contemporary drug discovery and peptide chemistry. We will delve into the strategic considerations behind the synthetic protocol, offering not just a methodology, but a framework for understanding the chemical principles at play. This document is designed for researchers, scientists, and drug development professionals seeking a comprehensive and field-proven understanding of this essential synthesis.

Introduction: The Significance of N-alpha-tosyl-L-asparagine

N-alpha-tosyl-L-asparagine serves as a crucial intermediate in the synthesis of complex peptides and peptidomimetics. The tosyl (p-toluenesulfonyl) group acts as a robust protecting group for the alpha-amino functionality of L-asparagine. This protection is paramount in peptide synthesis to ensure regioselective amide bond formation and to prevent undesirable side reactions.[1] The strategic introduction of the tosyl group allows for the selective activation of the carboxyl group for coupling reactions, a cornerstone of both solid-phase and solution-phase peptide synthesis.[2]

Furthermore, the inherent chirality of L-asparagine is preserved throughout the tosylation process, making N-alpha-tosyl-L-asparagine an invaluable chiral building block for the synthesis of enantiomerically pure pharmaceuticals. The sulfonamide linkage introduced by tosylation can also impart unique physicochemical properties to the final molecule, potentially influencing its biological activity and pharmacokinetic profile.

The Synthetic Pathway: A Mechanistic Approach

The synthesis of N-alpha-tosyl-L-asparagine proceeds via the nucleophilic attack of the alpha-amino group of L-asparagine on the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride, TsCl). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct.

The choice of base and solvent system is critical to the success of the reaction, influencing both the reaction rate and the purity of the final product. A biphasic system or an anhydrous organic solvent is often employed to facilitate the reaction and subsequent work-up.

Detailed Experimental Protocol

This protocol is a robust and validated method for the synthesis of N-alpha-tosyl-L-asparagine.

Materials and Reagents

| Reagent | Grade | Supplier |

| L-Asparagine monohydrate | ≥99% | Sigma-Aldrich |

| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |

| Acetonitrile | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Hydrochloric Acid (HCl) | 37% | Sigma-Aldrich |

| Deionized Water | In-house |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add L-asparagine monohydrate (15.0 g, 0.1 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol).

-

Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension vigorously under a nitrogen atmosphere at room temperature.

-

Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (21.0 g, 0.11 mol) in 50 mL of anhydrous acetonitrile and add this solution to the dropping funnel.

-

Reaction: Add the tosyl chloride solution dropwise to the stirred suspension of L-asparagine over a period of 1 hour. Maintain the temperature at room temperature.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (4:1).

-

Work-up: After the reaction is complete, filter the reaction mixture to remove the inorganic salts. Wash the solid residue with a small amount of acetonitrile.

-

Solvent Removal: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Acidification: Dissolve the resulting residue in 100 mL of deionized water. Cool the solution in an ice bath and acidify to pH 2 with concentrated hydrochloric acid. A white precipitate of N-alpha-tosyl-L-asparagine will form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration and wash it with cold deionized water.

Purification and Characterization

Purification by Recrystallization

The crude N-alpha-tosyl-L-asparagine can be purified by recrystallization from hot water.

-

Dissolution: Suspend the crude product in a minimal amount of deionized water in an Erlenmeyer flask.

-

Heating: Heat the suspension with stirring on a hot plate until the solid dissolves completely.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Characterization

The identity and purity of the synthesized N-alpha-tosyl-L-asparagine should be confirmed by various analytical techniques.

| Technique | Expected Results |

| Melting Point | A sharp melting point should be observed, indicating high purity. |

| ¹H NMR | The spectrum should show characteristic peaks for the tosyl group (aromatic protons and methyl protons) and the asparagine backbone. |

| ¹³C NMR | The spectrum will confirm the presence of all carbon atoms in the molecule, including those of the tosyl group and the asparagine moiety.[3] |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of N-alpha-tosyl-L-asparagine should be observed. |

Predicted ¹H NMR (500 MHz, DMSO-d₆) δ (ppm): ~7.7 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~4.0 (m, 1H, α-CH), ~2.6 (m, 2H, β-CH₂), ~2.4 (s, 3H, Ar-CH₃), ~7.0-7.5 (br s, 2H, CONH₂), ~12.5 (br s, 1H, COOH).

Predicted ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm): ~172 (COOH), ~171 (CONH₂), ~143 (Ar-C), ~138 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~55 (α-CH), ~36 (β-CH₂), ~21 (Ar-CH₃).

Note: Actual chemical shifts may vary slightly.

Applications in Drug Development and Research

N-alpha-tosyl-L-asparagine is a valuable tool for medicinal chemists and drug development professionals. Its primary application lies in the synthesis of peptide-based therapeutics. The tosyl group provides stable protection of the alpha-amino group, allowing for the sequential addition of other amino acids to build complex peptide chains.[1]

Furthermore, the sulfonamide moiety can be exploited to design novel enzyme inhibitors. For instance, N-tosylated amino acids have been investigated as inhibitors of various proteases, where the tosyl group can interact with the enzyme's active site. The unique structural and electronic properties of the tosyl group can be leveraged to enhance binding affinity and selectivity.

Conclusion

The synthesis of N-alpha-tosyl-L-asparagine is a fundamental and enabling transformation in the field of medicinal chemistry. The protocol outlined in this guide is a reliable and scalable method for the preparation of this important building block. A thorough understanding of the reaction mechanism and careful execution of the experimental procedure are key to achieving a high yield of a pure product. The versatility of N-alpha-tosyl-L-asparagine in peptide synthesis and as a scaffold for the design of novel bioactive molecules underscores its continued importance in the quest for new therapeutics.

References

-

Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. (n.d.). Retrieved from [Link]

- Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. (2001). Molecules, 6(1), 1-8.

- Synthesis of N-Alkyl Amino Acids. (2012). In Amino Acids, Peptides and Proteins in Organic Chemistry (eds F. L. Cardoso and A. F. de la Torre).

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000168). (n.d.). Human Metabolome Database. Retrieved from [Link]

- Shafqat, I., Shahzad, S., Yasmin, A., Chaudhry, M. T., Ahmed, S., Javed, A., & ... (2023). Characterization and applications of glutaminase free L-asparaginase from indigenous Bacillus halotolerans ASN9. PLOS ONE, 18(11), e0294819.

- Dondoni, A., Mariotti, G., & Marra, A. (2002). Synthesis of Alpha- And Beta-Glycosyl Asparagine Ethylene Isosteres (C-glycosyl Asparagines) via Sugar Acetylenes and Garner Aldehde Coupling. The Journal of Organic Chemistry, 67(13), 4475-4486.

- Boros, M., Kökösi, J., Vámos, J., Kövesdi, I., & Noszál, B. (2007).

- Mokotoff, M., & Brynes, S. (1975). Potential Inhibitors of L-asparagine Biosynthesis. 4. Substituted Sulfonamide and Sulfonylhydrazide Analogues of L-asparagine. Journal of Medicinal Chemistry, 18(9), 888-891.

- Narayana, K. J. P., & Vijayalakshmi, M. (2007).

- Meena, M., & Kumar, S. (2020). Microbial L-asparaginase: purification, characterization and applications. Archives of Microbiology, 202(5), 947-965.

- Onu, A., & Ogbadoyi, E. O. (2014). Isolation, Partial Purification and Characterization of L-Asparaginase from Hedgehog Serum. Walsh Medical Media.

- Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020). Molecules, 25(21), 5035.

-

L-Asparagine at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

- Purification and Characterization of Pegylated form of Recombinant L-Asparaginase II from Escherichia coli. (2015). International Journal of Pharmacy and Biological Sciences, 5(2), 227-232.

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

- Can Nesseler's Reagent react with L-asparagine? (2019).

- Reaction mechanism of L- asparaginase 1 2 3 4. (n.d.).

- Hydrolysis of L -asparagine to L -aspartic acid and ammonia. (n.d.).

- Mokotoff, M., Brynes, S., & Bagaglio, J. F. (1975). Potential inhibitors of L-asparagine biosynthesis. 3. Aromatic sulfonyl fluoride analogs of L-asparagine and L-glutamine. Journal of Medicinal Chemistry, 18(9), 888-891.

- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2018). Molecules, 23(11), 2899.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

Sources

physical properties of Tosyl-L-asparagine powder

An In-depth Technical Guide to the Physical Properties of Tosyl-L-asparagine Powder

For research scientists and professionals in drug development, a thorough understanding of the physical characteristics of starting materials is fundamental to ensuring experimental reproducibility, optimizing reaction conditions, and guaranteeing the quality of synthesized products. Tosyl-L-asparagine (Nα-Tosyl-L-asparagine) is a crucial N-protected form of the amino acid L-asparagine, widely utilized in peptide synthesis and as a building block in the creation of complex molecules. Its physical properties dictate its handling, storage, and behavior in various solvent systems.

This guide provides a detailed examination of the core , supported by field-proven experimental methodologies and authoritative data.

Core Physicochemical Characteristics

Tosyl-L-asparagine is a derivative of the non-essential amino acid L-asparagine, where the alpha-amino group is protected by a tosyl (p-toluenesulfonyl) group. This protection strategy is vital in synthetic organic chemistry to prevent unwanted side reactions of the amino group during peptide coupling or other chemical transformations.

Appearance and Morphology

Tosyl-L-asparagine is typically supplied as a white solid or crystalline powder.[1] While specific crystallographic data for Tosyl-L-asparagine is not widely published, the parent compound, L-asparagine monohydrate, crystallizes in the orthorhombic system.[2][3] The morphology of the powder—its particle size and shape distribution—can influence its dissolution rate and handling characteristics.

Thermal Properties: Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined physical constant that serves as a primary indicator of its identity and purity. For Tosyl-L-asparagine, the reported melting point is in the range of 169-170°C , with decomposition noted.[1][4] A broader melting range or a value significantly lower than this suggests the presence of impurities, which can depress and widen the melting range.

Solubility Profile

The solubility of Tosyl-L-asparagine is a critical parameter for its application in solution-phase chemistry. Its polarity is influenced by the tosyl group, the carboxylic acid, and the amide side chain. Based on supplier data, its solubility is characterized as follows:

The solubility in water is expected to be pH-dependent due to the presence of the carboxylic acid group. In acidic conditions, the carboxylate will be protonated, decreasing its polarity, while in basic conditions, it will be deprotonated to the more soluble carboxylate salt. The general solubility of amino acid derivatives decreases with an increase in the organic character of the solvent, such as in alcohol-water mixtures.

Stability and Storage

To maintain its chemical integrity, proper storage of Tosyl-L-asparagine is essential. The compound has a stated shelf life of 1095 days under appropriate conditions.[4] The recommended storage condition is -20°C .[4] This low temperature minimizes the potential for degradation over long-term storage, ensuring the material's purity for experimental use.

Data Summary: Key Physical Properties

The following table summarizes the key quantitative for quick reference.

| Property | Value | Source(s) |

| Chemical Name | N2-[(4-Methylphenyl)sulfonyl]-L-asparagine | [1][5] |

| CAS Number | 36212-66-5 | [1][4][5] |

| Molecular Formula | C₁₁H₁₄N₂O₅S | [1][4] |

| Molecular Weight | 286.31 g/mol | [4] |

| Appearance | White Solid | [1] |

| Melting Point | 169-170°C (with decomposition) | [1][4] |

| Predicted Boiling Point | 583.6 ± 60.0 °C | [1] |

| Predicted Density | 1.419 ± 0.06 g/cm³ | [1] |

| Storage Temperature | -20°C | [4] |

Experimental Protocols for Physical Characterization

The determination of physical properties must follow standardized, reproducible protocols to be considered valid. The following sections detail the methodologies for measuring melting point and assessing solubility.

Melting Point Determination (Capillary Method)

The capillary method is the most common and accessible technique for determining the melting point of a powdered solid.[6] It relies on heating a small sample packed in a capillary tube at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.[7]

-

Sample Preparation: Ensure the Tosyl-L-asparagine powder is completely dry, as residual solvent can act as an impurity and depress the melting point.[8] If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Jab the open end of a glass capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[8] To achieve tight packing, drop the capillary tube, closed-end down, several times through a long, narrow glass tube.[8] The final packed sample height should be 2-3 mm. An excessive sample amount can lead to an artificially broad melting range.[8]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to get a rough estimate.[7] Allow the apparatus to cool before proceeding with a precise measurement.

-

Precise Measurement: Heat the block to a temperature approximately 20°C below the expected melting point of 169°C.[8][9]

-

Slow Heating and Observation: Decrease the heating rate significantly to about 1-2°C per minute.[9] This slow rate is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[8]

-

Record the Melting Range:

-

T1: Record the temperature at which the first droplet of liquid is observed.

-

T2: Record the temperature at which the last solid crystal melts, and the entire sample is a clear liquid.

-

-

Reporting: Report the result as a melting range (T1 - T2). For a pure sample, this range should be narrow (0.5-1.0°C).

Caption: Workflow for Capillary Melting Point Determination.

Qualitative Solubility Assessment

This protocol provides a straightforward method to qualitatively assess the solubility of Tosyl-L-asparagine in various solvents at room temperature. The principle is based on the visual observation of whether a solid solute dissolves in a given liquid solvent to form a clear, homogeneous solution.[10][11]

-

Solvent Preparation: Dispense a known volume (e.g., 1 mL) of each test solvent (e.g., deionized water, DMSO, ethanol, acetone) into separate, clearly labeled test tubes.

-

Sample Addition: Add a small, precisely weighed amount (e.g., 10 mg) of Tosyl-L-asparagine powder to each test tube.

-

Agitation: Vigorously mix each tube using a vortex mixer for 30-60 seconds to ensure maximum contact between the solute and solvent.

-

Observation: Allow the tubes to stand for 5 minutes.[11] Observe each tube against a contrasting background.

-

Classification:

-

Soluble: The solid completely dissolves, leaving a clear, transparent solution with no visible particles.[11]

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain, or the solution appears cloudy.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Heating (If Necessary): For solvents like water, where solubility is known to increase with temperature, gently warm the test tube in a water bath to observe if the compound dissolves upon heating, as indicated by supplier data.[4]

Caption: Workflow for Qualitative Solubility Assessment.

References

-

Tosyl-L-asparagine Properties.

-

Measuring the Melting Point. (2023).

-

Step-by-Step Procedures for Melting Point Determination. (2022).

-

Experiment 1 - Melting Points.

-

Melting Point Determination.

-

Melting point determination.

-

Tests of Amino acids- Principle, Procedure, Results, Interpretation. (2023).

-

QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS.

-

SAFETY DATA SHEET - L-Asparagine. (2025).

-

SAFETY DATA SHEET - L-Asparagine monohydrate. (2025).

-

Safety Data Sheet - L-Asparagine. (2015).

-

TOSYL-L-ASPARAGINE Chemical Properties.

-

TOSYL-D-ASPARAGINE Product Description.

-

Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. (2022).

-

Experiment-4: Qualitative determination of Amino acids.

-

SAFETY DATA SHEET - L-Asparagine.

-

Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. (2021).

-

(-)-Asparagine.

-

L-Asparagine Product Information.

-

Tosyl-L-asparagine.

-

L-Asparagine monohydrate - Product Information Sheet.

-

Stability of L-asparaginase: an enzyme used in leukemia treatment.

-

Solubility of L-asparagine monohydrate in water and water-isopropanol mixed solvents.

-

L-Asparagine in Cell Culture.

-

Tosyl-L-asparagine.

-

Solubilities of Amino Acids in Different Mixed Solvents.

-

Asparagine amino acids.

-

Crystal structure of L-asparagine monohydrate.

-

asparagine biosynthesis | Pathway.

-

The Solubility of Amino Acids in Various Solvent Systems.

-

Growth of L-asparagine monohydrate organic single crystals.

-

L-Asparagine 70-47-3 wiki.

-

L-Tyrosyl-L-Asparagine.

-

Development and Classification of L-Asparagine, Metal Compound Amino Acid NLO Semiorganic Crystals.

-

The crystal structure of l-asparagine monohydrate as determined from...

-

Synthesis and characterization of new biocatalyst based on LDH functionalized with l-asparagine amino acid.

-

Characterization and applications of glutaminase free L-asparaginase.

-

N-Glycosyl-L-asparagine.

Sources

- 1. TOSYL-L-ASPARAGINE | 36212-66-5 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Growth of L-asparagine monohydrate organic single crystals: An experimental and DFT computational approach for nonlinear optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. westlab.com [westlab.com]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. sciencevivid.com [sciencevivid.com]

- 11. microbenotes.com [microbenotes.com]

A Technical Guide to the Versatile Applications of Tosylated Amino Acids in Modern Organic Synthesis and Drug Discovery

Abstract

N-tosylated amino acids, a class of organic compounds where the amino group of an amino acid is protected by a p-toluenesulfonyl (tosyl) group, have emerged as exceptionally versatile and powerful building blocks in contemporary organic chemistry and medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of these valuable synthons. We will delve into their critical role as chiral precursors for asymmetric synthesis, their utility in the construction of pharmacologically active heterocyclic scaffolds, their emerging application as directing groups in C-H bond functionalization, and their historical and current use in peptide synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced, field-proven insights into the practical applications of tosylated amino acids. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to empower researchers to effectively harness the potential of these remarkable molecules.

The Chemistry and Properties of N-Tosyl Amino Acids

The tosyl group, abbreviated as Ts or Tos, is a univalent functional group with the chemical formula -SO₂-C₆H₄-CH₃. When attached to the nitrogen atom of an amino acid, it forms a stable sulfonamide linkage. This transformation has profound implications for the reactivity and utility of the parent amino acid.

1.1. The Role of the Tosyl Group: More Than Just a Protecting Group

The primary and most traditional role of the tosyl group is as a protecting group for the amino functionality. The resulting sulfonamide is stable under a wide range of reaction conditions, including both acidic and basic environments, making it orthogonal to many other common protecting groups like Boc and Fmoc.[1][2] This stability is a double-edged sword; while robust during multi-step syntheses, its removal often requires harsh conditions, such as strong acid hydrolysis or dissolving metal reductions.[3]

However, viewing the tosyl group merely as a protecting group would be a significant underestimation of its capabilities. The strong electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the N-H proton, facilitating N-alkylation and other derivatizations.[3] Furthermore, the tosyl group can act as an activating group and a directing group in various chemical transformations, as we will explore in subsequent sections.

1.2. Synthesis of N-Tosyl Amino Acids: A Practical Protocol

The most common method for the synthesis of N-tosyl amino acids is the reaction of a free amino acid with p-toluenesulfonyl chloride (TsCl) under basic conditions. The base is crucial for neutralizing the HCl generated during the reaction and for deprotonating the amino group, enhancing its nucleophilicity.

Experimental Protocol: Synthesis of N-Tosyl Amino Acids

-

Materials:

-

Amino acid (1.0 eq.)

-

1N Sodium hydroxide (NaOH) solution

-

p-Toluenesulfonyl chloride (TsCl) (1.05 eq.)

-

Diethyl ether

-

2N Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the amino acid (0.026 mol) in 1N NaOH (25 mL).

-

Over a period of approximately 15 minutes, add a solution of p-toluenesulfonyl chloride (0.027 mol) in diethyl ether (30 mL) in portions with vigorous stirring.

-

Continue stirring the mixture at room temperature for 3 hours.

-

Filter off any unreacted p-toluenesulfonyl chloride.

-

Acidify the aqueous solution with 2N HCl until it is acidic to Congo Red paper (pH ~3-5).

-

Cool the mixture in an ice bath to precipitate the N-tosyl amino acid.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure N-tosyl amino acid.

-

1.3. Physicochemical Properties: Solubility and Stability

The introduction of the tosyl group significantly alters the physicochemical properties of the parent amino acid. Generally, N-tosylated amino acids exhibit reduced solubility in water and increased solubility in organic solvents compared to their free amino acid counterparts.[3] The solubility in various organic solvents is crucial for their application in synthesis and needs to be determined empirically for each specific derivative.

The stability of the N-tosyl bond is a key feature. It is generally resistant to the acidic conditions used for Boc-group removal (e.g., TFA) and the basic conditions for Fmoc-group removal (e.g., piperidine).[1][2] However, the amide bond within the tosylated amino acid structure can be susceptible to hydrolysis under more forcing acidic or basic conditions.[1] The aromatic ring of the tosyl group also introduces a chromophore, making these compounds potentially susceptible to photodegradation.[1]

Applications in Asymmetric Synthesis

The inherent chirality of amino acids makes their N-tosylated derivatives valuable chiral building blocks and precursors for the synthesis of other chiral molecules.

2.1. Chiral Building Blocks for Complex Molecule Synthesis

N-tosyl amino acids serve as excellent starting materials for the synthesis of a wide array of enantiomerically pure compounds. The carboxyl group can be readily reduced to an alcohol, which can then be further functionalized. For example, N-tosyl amino alcohols are key precursors to N-tosyl aziridines, which are highly versatile intermediates in organic synthesis.[4][5]

Experimental Protocol: One-Pot Synthesis of (S)-N-Tosyl Aziridines from (S)-Amino Alcohols [4]

This protocol provides two complementary methods for the synthesis of N-tosyl aziridines from N-tosyl amino alcohols, which are themselves readily prepared by the reduction of the corresponding N-tosyl amino acids.

-

Method A (for higher substituted amino alcohols):

-

To a stirred mixture of the (S)-amino alcohol (1.0 mmol) and potassium carbonate (K₂CO₃) (4.0 mmol) in acetonitrile (2.0 mL), add p-toluenesulfonyl chloride (2.2 mmol) portionwise at room temperature.

-

Stir the mixture for 6 hours.

-

Add toluene (5 mL), filter off the solids, and evaporate the solvents to yield the crude N-tosyl aziridine.

-

-

Method B (for less hindered amino alcohols):

-

To a vigorously stirred mixture of the (S)-amino alcohol (1.0 mmol), potassium hydroxide (KOH) (2.0 g), water (2.0 mL), and dichloromethane (CH₂Cl₂) (2.0 mL), add p-toluenesulfonyl chloride (2.5 mmol) portionwise at room temperature.

-

After 30 minutes, add ice and water.

-

Separate the organic layer, wash with water, dry over magnesium sulfate (MgSO₄), and evaporate the solvent to yield the crude N-tosyl aziridine.

-

Table 1: Yields for the Synthesis of (S)-N-Tosyl Aziridines from Various (S)-Amino Alcohols [5]

| Entry | R-group of Amino Alcohol | Method A Yield (%) | Method B Yield (%) |

| 1 | H | 46 | 74 |

| 2 | CH₃ | 53 | 78 |

| 3 | C₂H₅ | 62 | 86 |

| 4 | (CH₃)₂CH | 75 | 70 |

| 5 | CH₃CH₂CH(CH₃) | 82 | 73 |

| 6 | (CH₃)₂CHCH₂ | 76 | 52 |

| 7 | C₆H₅CH₂ | 92 | 64 |

| 8 | CH₃SCH₂CH₂ | 85 | 67 |

| 9 | 4-HO-C₆H₄CH₂ | 87 | 58 |

Note: For entry 9, 3.2 and 3.5 equivalents of TsCl were used for Method A and B, respectively, to tosylate the phenolic hydroxyl group as well.

2.2. Chiral Auxiliaries and Ligands

The chiral scaffold of N-tosylated amino acids can be employed to direct the stereochemical outcome of reactions on other molecules. While less common than other chiral auxiliaries, they have been used in the synthesis of optically active amino acids. Furthermore, derivatives of tosylated amino acids can serve as chiral ligands in metal-catalyzed asymmetric reactions, creating a chiral environment around the metal center that influences the stereoselectivity of the transformation.[6]

Synthesis of Biologically Active Heterocyclic Compounds

N-tosylated amino acids are valuable precursors for the synthesis of a variety of heterocyclic compounds, many of which exhibit interesting pharmacological activities. The amino acid backbone provides a convenient and stereochemically defined starting point for the construction of complex ring systems.

3.1. Synthesis of Fused Quinazolinones

A notable application is the synthesis of triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones. These fused heterocyclic systems are of interest in medicinal chemistry due to the known biological activities of the quinazoline core, which include analgesic, anti-inflammatory, and antimicrobial properties.

Workflow for the Synthesis of Fused Quinazolinones from N-Tosyl Amino Acids

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of Asparagine in Solid-Phase Peptide Synthesis

Foreword: Navigating the Nuances of Asparagine Chemistry

For researchers, medicinal chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the seemingly simple task of incorporating asparagine (Asn) residues can be a significant source of frustration, leading to failed syntheses, low yields, and complex purification challenges. The unique chemistry of asparagine's side-chain carboxamide presents a set of obstacles that demand a strategic and well-informed approach.

This guide is structured to provide a deep, field-proven understanding of asparagine chemistry in the context of SPPS. We will begin by dissecting the fundamental challenges that make asparagine a "difficult" amino acid. We will then evaluate the suitability of various protecting group strategies, including a specific analysis of the p-toluenesulfonyl (tosyl) group, before focusing on the industry-standard solution. The protocols provided herein are designed to be self-validating, offering not just a series of steps, but the underlying chemical rationale to empower researchers to troubleshoot and optimize their synthetic strategies.

Part 1: The Core Challenge – The Unprotected Asparagine Side Chain

The incorporation of asparagine using Nα-Fmoc-L-asparagine (Fmoc-Asn-OH) is fraught with two primary, sequence-independent side reactions that occur during the carboxyl group activation step required for coupling.

-

Nitrile Formation: During activation with carbodiimide-based reagents (e.g., DCC, DIC), the side-chain amide of asparagine can undergo an irreversible dehydration to form β-cyanoalanine.[1][2] This side product represents a permanent modification to the peptide backbone, altering its structure and biological function, and is often difficult to separate from the desired product.

-

Aspartimide Formation: A more common and insidious side reaction is the base-catalyzed intramolecular cyclization of the asparagine residue. The backbone amide nitrogen attacks the side-chain amide, forming a highly reactive five-membered succinimide ring known as an aspartimide.[3] This intermediate can then be attacked by a nucleophile (like piperidine used for Fmoc deprotection or water) at two positions, leading to a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and potential racemization.

Beyond these chemical side reactions, Fmoc-Asn-OH exhibits notoriously poor solubility in common SPPS solvents like N,N-dimethylformamide (DMF), which can lead to incomplete dissolution and inefficient coupling.[4][5][6]

Caption: Key side reactions during the activation of unprotected Fmoc-Asn-OH.

Part 2: An Evaluation of the Tosyl Group for Asparagine Protection

The user's query specifically mentioned the use of Tosyl-L-asparagine. The p-toluenesulfonyl (Tos) group is a well-established protecting group for amines, forming a highly stable sulfonamide. In peptide chemistry, it has historically been used for the side chain of arginine (e.g., in Boc-Arg(Tos)-OH).[7][8]

A critical principle in modern SPPS is orthogonality , where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[9] The standard Fmoc/tBu strategy, for instance, relies on the base-lability of the Nα-Fmoc group and the acid-lability of side-chain protecting groups like tert-butyl (tBu).

The N-tosyl bond, however, is exceptionally stable. It is resistant to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc removal and, crucially, it is also stable to the moderate acid conditions (e.g., 95% Trifluoroacetic Acid - TFA) used for final cleavage and removal of most side-chain protecting groups.[9] Removal of a tosyl group typically requires harsh, hazardous reagents such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7][9]

Conclusion on Tosyl-L-Asparagine: While one can synthesize N-tosyl-L-asparagine,[10] its use as a side-chain protected building block (i.e., Fmoc-Asn(Tos)-OH) in standard SPPS is chemically impractical. The conditions required to deprotect the tosyl group from the asparagine side chain would likely degrade or destroy the final peptide. Therefore, the tosyl group is not an orthogonal or viable protecting group for the asparagine side chain in modern peptide synthesis workflows.

Part 3: The Industry Standard – Trityl (Trt) Side-Chain Protection

To overcome the challenges outlined in Part 1, the scientific community has widely adopted the use of an acid-labile bulky protecting group for the asparagine side-chain amide. The most successful and commonly used derivative is Nα-Fmoc-Nγ-trityl-L-asparagine (Fmoc-Asn(Trt)-OH) .[4][5][11]

The trityl (triphenylmethyl, Trt) group provides a two-fold solution:

-

Steric Hindrance: The bulky trityl group sterically shields the side-chain amide, effectively preventing both dehydration to nitrile and intramolecular cyclization to form aspartimide during the activation step.[3]

-

Enhanced Solubility: The presence of the large, hydrophobic trityl group dramatically improves the solubility of the amino acid derivative in organic solvents like DMF and NMP, ensuring efficient and complete coupling reactions.[4][5][12]

The Trt group is readily cleaved under standard TFA "cocktail" conditions used at the end of the synthesis, making it perfectly compatible with the Fmoc/tBu strategy.[4][12]

Caption: The bulky Trityl group prevents side reactions during activation.

Data Summary: Comparison of Asparagine Derivatives

| Property | Fmoc-Asn-OH | Fmoc-Asn(Trt)-OH |

| Side-Chain Protection | None | Trityl (Trt) |

| Solubility in DMF/NMP | Very Poor[6] | Good[4][5][12] |

| Risk of Nitrile Formation | High (with carbodiimides)[2] | Negligible[4][5] |

| Risk of Aspartimide Formation | High | Negligible |

| Cleavage Conditions | N/A | Standard TFA Cocktail[4][12] |

| Recommended Use | Not Recommended | Standard for all Asn incorporation |

Part 4: Detailed Experimental Protocols

These protocols are designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.

Protocol 1: Coupling of Fmoc-Asn(Trt)-OH

This protocol utilizes HBTU/DIPEA, a common and efficient activation method.

Materials:

-

Peptide-resin with free N-terminal amine (0.1 mmol)

-

Fmoc-Asn(Trt)-OH (238.7 mg, 4 eq., 0.4 mmol)

-

HBTU (148 mg, 3.9 eq., 0.39 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (139 µL, 8 eq., 0.8 mmol)

-

Anhydrous, peptide-grade DMF

-

Dichloromethane (DCM)

-

Kaiser (Ninhydrin) test kit

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed (e.g., with 20% piperidine/DMF) and the resin has been thoroughly washed with DMF (6x), DCM (3x), and DMF (3x) to remove all residual piperidine.

-

Amino Acid Preparation: In a clean, dry glass vial, dissolve Fmoc-Asn(Trt)-OH (4 eq.) and HBTU (3.9 eq.) in ~3 mL of DMF.

-

Activation (Pre-activation): To the dissolved amino acid mixture, add DIPEA (8 eq.). Gently swirl the vial. The solution may change color (typically to yellow). Allow this pre-activation to proceed for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the vessel containing the washed peptide-resin.

-

Agitation: Agitate the reaction vessel using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

-

Monitoring: After the coupling time, take a small sample of resin beads (~10-20 beads), wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Troubleshooting: If the Kaiser test is positive (blue beads), the coupling is incomplete. The reaction can be allowed to proceed for another 1-2 hours, or a recoupling can be performed by repeating steps 3-6.

-

Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all excess reagents before proceeding to the next Fmoc deprotection step.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the Trt group from asparagine.

Materials:

-

Dry, final peptide-resin (0.1 mmol scale)

-

Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5 v/v)

-

Safety Note: Trifluoroacetic acid (TFA) is highly corrosive. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

-

Cold diethyl ether

-

Centrifuge and centrifuge tubes

Procedure:

-

Resin Preparation: Place the dry peptide-resin in a 10 mL reaction vessel.

-

Cleavage Reaction: Add 2-3 mL of the cleavage cocktail to the resin. Cap the vessel tightly and gently agitate at room temperature.

-

Reaction Time: Allow the cleavage reaction to proceed for 2-3 hours .

-

Critical Insight: While most Trt groups are removed within 1 hour, the Trt group on an N-terminal asparagine can be slower to cleave due to electrostatic effects from the nearby protonated N-terminus.[13] Extending the cleavage time to 2-3 hours is a prudent measure to ensure complete deprotection.

-

-

Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube. Add ~40 mL of cold diethyl ether to the tube to precipitate the crude peptide.

-

Isolation: Centrifuge the tube (e.g., 3000 rpm for 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.

-

Drying: After the final wash, gently dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: The crude peptide is now ready for purification by reverse-phase HPLC.

References

-

Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Boc-Asn(Trt)-OH in Advancing Peptide Research. PharmaCompass. [Link]

-

Fields, G.B., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

-

Arshad, N., et al. (2011). N-(p-Tolylsulfonyl)-L-asparagine. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Gausepohl, H., et al. (1992). Asparagine coupling in Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]

-

Aapptec. (n.d.). Fmoc-Asn(Trt)-OH [132388-59-1]. Aapptec Peptides. [Link]

-

CEM Corporation. (n.d.). Fmoc-Asn(Trt)-OH. CEM Corporation. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

- Atherton, E., & Sheppard, R.C. (1985). Protecting groups for asparagine and glutamine in peptide synthesis.

-

ResearchGate. (n.d.). Synthesis of Fmoc-Asn-β(2,3,4,6-tetra-O-Acetyl-D-glucopyranosyl)-OH. ResearchGate. [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]

-

LibreTexts Chemistry. (2020). 25.8: Peptide Synthesis. LibreTexts. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. N-(p-Tolylsulfonyl)-l-asparagine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fmoc-Asn(Trt)-OH [cem.com]

- 12. ≥97.0%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols for Tosyl-L-asparagine Coupling Reactions

A Senior Application Scientist's Guide to Effective Amide Bond Formation

For researchers and professionals in drug development, the precise assembly of peptides is a foundational requirement. The coupling of asparagine (Asn) residues presents a notorious challenge in solid-phase peptide synthesis (SPPS). This guide provides a detailed exploration of the experimental conditions for coupling Tosyl-L-asparagine, focusing on the underlying chemical principles, optimization strategies, and robust protocols to ensure successful synthesis.

The Asparagine Problem: Understanding the Core Challenge

The primary obstacle during the coupling of an unprotected asparagine residue is an irreversible dehydration of the side-chain amide.[1] This side reaction, particularly prevalent during the carboxyl group activation step with carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), results in the formation of a β-cyanoalanine residue.[1][2] The resulting nitrile-containing impurity has a mass difference of -18 Da (loss of H₂O) and can be difficult to separate from the desired peptide, potentially altering its biological activity.[1]

To circumvent this, the side-chain amide of asparagine must be protected. While the trityl (Trt) group is the gold standard in modern Fmoc-based chemistry, the tosyl (Tos) protecting group serves a similar purpose, primarily within the framework of Boc-based SPPS.[3][4]

The Chemistry of Boc-Asn(Tos)-OH Coupling

The use of a tosyl protecting group on the asparagine side-chain is characteristic of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. In this scheme, the temporary Nα-Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while the more robust side-chain protecting groups (like Tosyl) and the resin linkage are cleaved at the end of the synthesis with a strong acid, such as hydrofluoric acid (HF).[3]

The Role of the Tosyl Group

The tosyl group is a strong electron-withdrawing group. By being attached to the side-chain amide nitrogen, it significantly reduces the nucleophilicity of the amide. This deactivation prevents the amide from participating in the undesirable dehydration reaction during the activation of the C-terminal carboxyl group, thereby preserving the integrity of the asparagine residue.

Mechanism of Carboxyl Group Activation

The formation of a peptide bond is not a spontaneous reaction; the carboxylic acid must first be converted into a more reactive form.[5] In Boc-SPPS, this is commonly achieved using a carbodiimide reagent (e.g., DCC or DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt).

The process unfolds as follows:

-

The carbodiimide reacts with the carboxyl group of Boc-Asn(Tos)-OH to form a highly reactive O-acylisourea intermediate.

-

This intermediate is prone to racemization and can rearrange into a stable N-acylurea, terminating the reaction.[6]

-

HOBt acts as a nucleophile, rapidly converting the O-acylisourea into a more stable HOBt-active ester. This active ester is less susceptible to racemization and is highly efficient at acylating the free N-terminal amine of the resin-bound peptide.[2][7]

Optimizing Experimental Conditions

Success in coupling Boc-Asn(Tos)-OH hinges on the careful selection of reagents and reaction parameters.

Coupling Reagents & Additives

Carbodiimides are the workhorses of Boc-SPPS. However, their potency can also be their downfall, leading to side reactions if not properly controlled.

| Reagent/Additive | Class | Key Characteristics & Rationale |

| DCC (N,N'-Dicyclohexylcarbodiimide) | Carbodiimide | Highly effective and inexpensive. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and must be filtered, making it more suitable for solution-phase or manual SPPS.[8] |

| DIC (N,N'-Diisopropylcarbodiimide) | Carbodiimide | A liquid alternative to DCC. The diisopropylurea byproduct is more soluble in common SPPS solvents like DMF and DCM, making it ideal for automated synthesis where filtration is not feasible.[6][8] |

| HOBt (1-Hydroxybenzotriazole) | Additive | Essential when using carbodiimides. It accelerates coupling, minimizes the risk of racemization at the α-carbon, and suppresses the formation of N-acylurea.[2][9] |

| HBTU, HATU, PyBOP | Onium Salts | While more common in Fmoc chemistry, these phosphonium and aminium/uronium reagents can be used. They come "pre-activated" with a HOBt or HOAt moiety, offering high efficiency and low racemization, but are more expensive.[6][8][10] |

Bases and Solvents

The choice of base and solvent is critical for ensuring the reaction environment is conducive to efficient coupling.

-

Bases : In a typical Boc-SPPS cycle, the N-terminal amine is protonated after TFA deprotection. A tertiary amine base is required to neutralize it to the free amine (H₂N-) before coupling. N,N-Diisopropylethylamine (DIPEA) is the most common choice due to its steric hindrance, which prevents it from causing side reactions. N-Methylmorpholine (NMM) is a slightly weaker, less hindered alternative.[6]

-

Solvents : The solvent must swell the solid-phase resin effectively and dissolve all reactants. Inefficient solvation can dramatically lower coupling yields.[11][12]

| Solvent | Properties & Rationale for Use in Boc-SPPS |

| DCM (Dichloromethane) | Excellent for swelling polystyrene resins and dissolving Boc-protected amino acids. It is unreactive towards TFA, making it a staple in Boc chemistry wash and deprotection steps.[11] |

| DMF (N,N-Dimethylformamide) | A highly polar aprotic solvent with excellent solvating properties for growing peptide chains and reagents. It is often used for the coupling step itself. Must be high purity, as dimethylamine impurities can cause premature deprotection in Fmoc chemistry.[11][12] |

| NMP (N-Methylpyrrolidone) | Similar to DMF but more polar and often provides superior solvation and improved coupling yields, especially for difficult sequences. It is a more expensive but often more effective choice.[11][13] |

Step-by-Step Protocols

The following protocols provide a framework for a single coupling cycle of Boc-L-Asn(Tos)-OH within a standard Boc-SPPS workflow.

Protocol 1: Standard DIC/HOBt Coupling of Boc-L-Asn(Tos)-OH

This protocol assumes a 0.1 mmol scale synthesis on a p-methylbenzhydrylamine (MBHA) resin. Adjust volumes accordingly for different scales.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-L-Asn(Tos)-OH (0.4 mmol, 4 eq.)

-

HOBt (0.4 mmol, 4 eq.)

-

DIC (0.4 mmol, 4 eq.)

-

High-purity DMF (e.g., 2 mL)

-

SPPS reaction vessel and shaker

Procedure:

-

Pre-activation: In a separate vial, dissolve Boc-L-Asn(Tos)-OH and HOBt in DMF. Add the DIC to this solution. Allow the mixture to pre-activate for 5-10 minutes at room temperature.

-

Rationale: Pre-activation ensures the formation of the HOBt active ester before introduction to the resin, which can improve coupling efficiency.

-

-

Coupling: Add the pre-activated solution to the drained, neutralized peptide-resin in the reaction vessel.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours.

-

Rationale: Standard coupling times range from 1 to 4 hours. Reaction completion should always be verified experimentally.

-

-

Wash: After the coupling period, drain the reaction vessel and wash the resin thoroughly to remove excess reagents and byproducts. A typical wash sequence is:

-

DMF (3x)

-

DCM (3x)

-

-

Monitoring: Take a small sample of resin beads (5-10 mg) to perform a completion check using the Kaiser test (see Protocol 2).

Protocol 2: Monitoring Coupling Completion with the Kaiser Test

The Kaiser (ninhydrin) test is a highly sensitive qualitative method for detecting free primary amines.[14] A positive result (blue beads) indicates that the coupling is incomplete.

Reagents:

-

Reagent A: 5 g ninhydrin in 100 mL ethanol

-

Reagent B: 80 g phenol in 20 mL ethanol

-

Reagent C: 2 mL of 0.001M KCN diluted in 100 mL pyridine

Procedure:

-

Collect a small sample of resin beads (~5 mg) in a small glass test tube.

-

Wash the beads with ethanol (2x) to remove residual DMF.

-

Add 2-3 drops each of Reagent A, Reagent B, and Reagent C.

-

Heat the test tube at 100-110°C for 5 minutes.[15]

-

Observe the color:

-

Intense Blue Beads/Solution: Indicates a significant amount of unreacted primary amine. Coupling is incomplete.

-

Colorless/Yellowish Beads: Indicates the absence of primary amines. Coupling is complete.

-

Troubleshooting & Final Cleavage

-

Positive Kaiser Test: If the coupling is incomplete, the most straightforward solution is to drain the vessel, wash with DMF, and repeat the coupling step with a fresh solution of activated Boc-L-Asn(Tos)-OH ("recoupling"). If the sequence is known to be difficult, using a more potent coupling reagent like HATU may be warranted.

References

- Technical Support Center: Asparagine-Related Side Reactions in Peptide Synthesis - Benchchem. (n.d.).

- Gausepohl, H., Kraft, M., & Frank, R. W. (1989). Asparagine coupling in Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 34(4), 287–292.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.).

- Introduction To Amino Acid Side Chain Protecting Groups - Chemical Amino / Alfa Chemistry. (n.d.).

- Han, Y., et al. (1996). Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis. Journal of the American Chemical Society.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024).

- Hudson, D. (1987). Protecting groups for asparagine and glutamine in peptide synthesis. Google Patents.

- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).

- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).

- Yusuf, A. O., et al. (2002). Protection of the amide side-chain of asparagine with the 1-tetralinyl group in the solid-phase peptide synthesis of lysine-vasopressin. South African Journal of Chemistry.

- Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. (2025).

- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.

- Solvents for Solid Phase Peptide Synthesis. (n.d.).

- Amide Synthesis - Fisher Scientific. (n.d.).

- Fields, G. B., et al. (1991). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research.

- A Comparative Guide to Analytical Techniques for Confirming Fmoc Group Attachment - Benchchem. (n.d.).

- Dipeptide Syntheses via Activated α-Amino Esters - Organic Syntheses Procedure. (n.d.).

- Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. (n.d.).

- Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.

- Wadamoto, M., & Danishefsky, S. J. (2004). In Situ Carboxyl Activation using a Silatropic Switch. A New Approach to Amide and Peptide Constructions. The Journal of organic chemistry.

- Danger, G., & Charlot, S. (2011). Activation of carboxyl group with cyanate: Peptide bond formation from dicarboxylic acids. Origins of Life and Evolution of Biospheres.

- Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. (2011). Journal of chromatographic science.

- Greening peptide chemistry by using NBP as solvent for SPPS. (n.d.). Lund University Publications.

- Christensen, T. (1979). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Acta Chemica Scandinavica.

- Gethin, E., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. bachem.com [bachem.com]

- 7. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]

- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 9. peptide.com [peptide.com]

- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 11. peptide.com [peptide.com]

- 12. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Large-Scale Synthesis of Peptides with Tosyl-L-asparagine

Introduction: Navigating the Challenges of Asparagine Incorporation in Large-Scale Peptide Synthesis

The synthesis of peptides on a large scale is a cornerstone of modern drug development and biomedical research. While advancements in solid-phase peptide synthesis (SPPS) have made the routine assembly of peptide chains more accessible, the incorporation of certain amino acids continues to present significant challenges. Asparagine (Asn) is a notable example, prone to deleterious side reactions that can compromise the purity, yield, and ultimately the viability of a synthetic peptide therapeutic.

The primary hurdles encountered with asparagine during peptide synthesis are twofold:

-

Dehydration of the side-chain amide: Under the conditions of carboxyl group activation required for peptide bond formation, the asparagine side chain can undergo dehydration to form a β-cyanoalanine residue.[1][2][3] This irreversible modification introduces a non-native amino acid into the sequence, leading to a difficult-to-remove impurity.

-

Aspartimide formation: The amide nitrogen of the peptide backbone can nucleophilically attack the side-chain amide of a neighboring asparagine or aspartic acid residue, forming a cyclic aspartimide intermediate.[4] This intermediate is susceptible to racemization and can subsequently reopen to form a mixture of α- and β-aspartyl peptides, which are often co-elute with the desired product during purification.[4]

To circumvent these issues, protection of the asparagine side-chain amide is crucial, particularly in large-scale syntheses where purity and yield are paramount. While several protecting groups have been developed, the p-toluenesulfonyl (tosyl, Tos) group offers a robust and orthogonal protection strategy. The tosyl group is stable to the mildly basic conditions used for Fmoc deprotection in SPPS, as well as the acidic conditions used for Boc deprotection, making it a versatile tool for both major peptide synthesis strategies.[5] Its removal requires strong acidic conditions, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), ensuring its stability throughout the chain assembly.[2][6]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Tosyl-L-asparagine (Asn(Tos)) in the large-scale synthesis of peptides, addressing the chemistry, experimental procedures, and critical considerations for process optimization.

The Chemistry of Tosyl-L-asparagine in Peptide Synthesis

The p-toluenesulfonyl group is a well-established protecting group for amines due to its strong electron-withdrawing nature, which significantly reduces the nucleophilicity of the protected amine. In the context of the asparagine side chain, the tosyl group effectively shields the amide from participating in unwanted side reactions.

Key Features of the Tosyl Protecting Group for Asparagine:

-

Stability: The tosyl group is highly stable to a wide range of reagents and conditions commonly employed in peptide synthesis, including piperidine for Fmoc removal and trifluoroacetic acid (TFA) for Boc removal and cleavage from many resins.[5]

-

Orthogonality: Its stability provides orthogonality to the most common Nα-protecting groups (Fmoc and Boc), allowing for selective deprotection strategies.[5]

-

Prevention of Side Reactions: By protecting the side-chain amide, the tosyl group effectively prevents both dehydration to β-cyanoalanine and the initial cyclization step leading to aspartimide formation.

Deprotection of the Tosyl Group:

The removal of the tosyl group from the asparagine side chain is typically achieved during the final cleavage of the peptide from the solid support using strong acids. Anhydrous hydrogen fluoride (HF) is the most common reagent for this purpose.[2][6] The cleavage cocktail usually includes scavengers, such as anisole or thioanisole, to trap the reactive carbocations generated during the deprotection of other side-chain protecting groups and to prevent the re-attachment of the tosyl group to sensitive residues like tryptophan.[2]

Experimental Protocols for Large-Scale SPPS using Fmoc-Asn(Tos)-OH

The following protocols are designed for the large-scale synthesis of peptides incorporating Fmoc-Asn(Tos)-OH using an automated peptide synthesizer. The scale of the synthesis can be adjusted by proportionally changing the amounts of resin, amino acids, and reagents.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a standard cycle for the incorporation of an amino acid during Fmoc-based SPPS.

Materials:

-

Pre-loaded resin (e.g., Rink Amide resin for C-terminal amides, 2-chlorotrityl chloride resin for C-terminal acids)[7]

-

Fmoc-protected amino acids, including Fmoc-Asn(Tos)-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Coupling reagent (e.g., HBTU, HATU)[7]

-

Base (e.g., N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine)[7]

Workflow Diagram:

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.

Step-by-Step Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 20 minutes.

-

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate a 3-5 fold molar excess of the Fmoc-amino acid (relative to the resin loading) with a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) and a 2-fold molar excess of DIEA in DMF. For Fmoc-Asn(Tos)-OH, ensure complete dissolution.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction for completion using a qualitative test like the Kaiser test. For difficult couplings, a second coupling step may be necessary.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Tosyl and other acid-labile side-chain protecting groups using anhydrous hydrogen fluoride (HF).

CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment (PPE) and by trained personnel only.

Materials:

-

Peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, thioanisole)

-

Diethyl ether, cold

-

Acetonitrile

-

Water, deionized

Workflow Diagram:

Caption: Cleavage and Deprotection Workflow.

Step-by-Step Procedure:

-

Preparation: Dry the peptide-resin thoroughly under vacuum.

-

HF Cleavage:

-

Place the dry peptide-resin in a specialized HF cleavage apparatus.

-

Add the appropriate scavengers. A common mixture is 90% HF, 5% thioanisole, 3% anisole, and 2% ethanedithiol.

-

Cool the apparatus to -5 to 0 °C.

-

Carefully condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

-

HF Removal: Evaporate the HF under a stream of nitrogen.

-

Peptide Precipitation:

-

Add cold diethyl ether to the residue to precipitate the crude peptide.

-

Triturate the solid to break up any clumps.

-

-

Washing: Wash the precipitated peptide with cold diethyl ether several times to remove the scavengers and cleaved protecting groups.

-

Extraction: Extract the crude peptide from the resin with a mixture of acetonitrile and water.

-

Lyophilization: Lyophilize the aqueous solution to obtain the crude peptide as a fluffy powder.

Purification and Characterization

Large-scale purification of synthetic peptides is typically achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Preparative RP-HPLC Purification

Materials:

-

Crude peptide

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Preparative RP-HPLC system with a suitable C18 column

Step-by-Step Procedure:

-